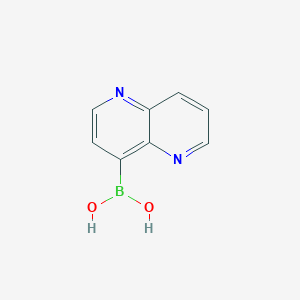
(1,5-Naphthyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Naphthyridin-4-yl)boronic acid is a boronic acid derivative of the heterocyclic compound 1,5-naphthyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)boronic acid typically involves the borylation of 1,5-naphthyridine derivatives. One common method is the palladium-catalyzed borylation of halogenated 1,5-naphthyridines using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: (1,5-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions include N-alkylated and N-arylated derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(1,5-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,5-Naphthyridin-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, it acts as a nucleophilic partner, transferring its boron-bound organic group to a palladium catalyst, which then couples with an electrophilic partner . In biological systems, its derivatives may inhibit enzymes by binding to active sites or interacting with specific molecular targets, disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions.
2,7-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: (1,5-Naphthyridin-4-yl)boronic acid is unique due to its specific positioning of nitrogen atoms, which influences its chemical reactivity and biological activity. Its boronic acid functionality also makes it particularly valuable in cross-coupling reactions, setting it apart from other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C8H7BN2O2 |
|---|---|
Molekulargewicht |
173.97 g/mol |
IUPAC-Name |
1,5-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5,12-13H |
InChI-Schlüssel |
YIVZDWRNGMHKFA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=NC=C1)C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
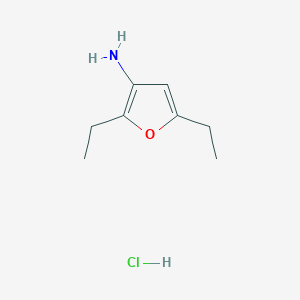
![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
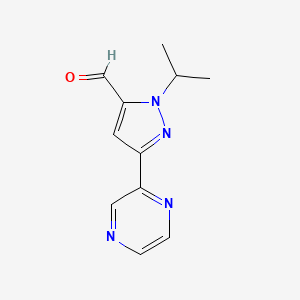
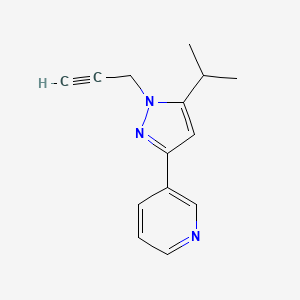

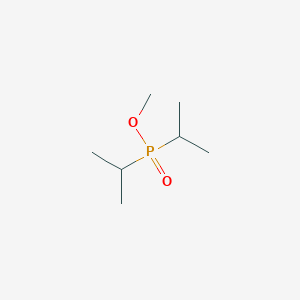
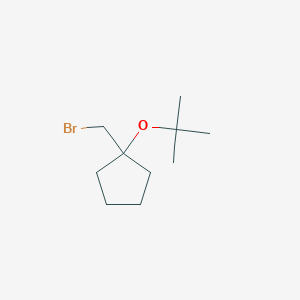
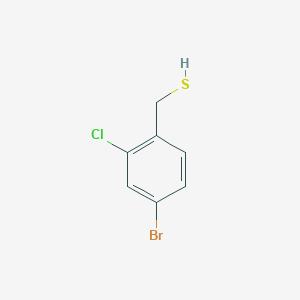
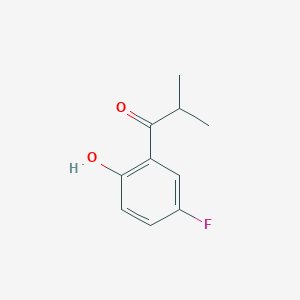
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
